molecular formula C12H20ClN5 B12225331 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12225331
M. Wt: 269.77 g/mol
InChI Key: XKYFHLXIXZMISU-UHFFFAOYSA-N
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Description

The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine (molecular formula: C₁₂H₁₈N₄; molecular weight: 218.30 g/mol) is a bis-pyrazole derivative featuring two dimethyl-substituted pyrazole rings linked via a methanamine bridge. Its structure is characterized by steric hindrance due to the methyl groups at the 1,3- and 1,4-positions of the pyrazole rings, which may influence physicochemical properties and biological interactions.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-N-[(2,4-dimethylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-9-5-14-17(4)12(9)7-13-6-11-8-16(3)15-10(11)2;/h5,8,13H,6-7H2,1-4H3;1H

InChI Key

XKYFHLXIXZMISU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CN(N=C2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.

    Methylation: The pyrazole rings are then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Linkage Formation: The two methylated pyrazole rings are connected via a methanamine linkage, which can be achieved through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole rings.

    Reduction: Reduced forms of the pyrazole rings.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its pyrazole structure is known to exhibit various biological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity
A study highlighted the synthesis of pyrazole derivatives, including this compound, which showed significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression .

Agrochemicals

Due to its biological activity, the compound has been evaluated for use in agricultural applications, particularly as an insecticide.

Case Study: Insecticidal Activity
Research demonstrated that certain pyrazole derivatives exhibited effective insecticidal activity against pests such as Aphis fabae. The derivatives were synthesized and tested for their ability to induce mortality in these pests, showing promising results comparable to commercial insecticides .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
Anti-Cancer1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methylamineSignificant cytotoxicity in vitro
InsecticidalPyrazole derivatives (including the compound)High mortality rate against Aphis fabae

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between the target compound and related pyrazole/imidazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Heterocycle Key Structural Features
Target Compound C₁₂H₁₈N₄ 218.30 1,3-dimethyl (Pyrazole 1); 1,4-dimethyl (Pyrazole 2) Two dimethylpyrazole rings linked via methanamine
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) C₇H₁₃N₃ 139.20 1-ethyl (Pyrazole); N-methyl Single pyrazole with ethyl and methyl groups
1-(1,4-Dimethyl-1H-pyrazol-5-yl)methanamine dihydrochloride C₆H₁₂Cl₂N₃ 206.09 1,4-dimethyl (Pyrazole) Pyrazole with dihydrochloride salt
N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine (Compound 13, ) C₁₁H₁₃N₃ 187.24 Phenyl (Amine); imidazole Imidazole core with aromatic substituent
[5-(2,3-Dihydro-1H-indol-1-yl)-1,3-dimethyl-1H-pyrazol-4-yl]methanamine C₁₄H₁₈N₄ 242.32 Indole-fused substituent Pyrazole-indole hybrid

Key Observations :

  • The target compound exhibits greater steric bulk compared to LM6 and simpler pyrazole derivatives due to dual dimethylpyrazole moieties.
  • The dihydrochloride salt form in enhances solubility in polar solvents, whereas the target compound’s neutral form may require organic solvents for purification.

Key Insights :

  • The target compound’s dimethyl groups may reduce acute toxicity compared to methoxyphenyl derivatives , which exhibit oral and dermal hazards.
  • Salt forms improve aqueous solubility, advantageous for pharmaceutical applications.

Pharmacological Potential (Inferred)

While direct data for the target compound are lacking, structural analogs suggest possible applications:

  • LM6 : Simplified pyrazole-amine structures are often intermediates in drug discovery for kinase inhibitors.
  • Indole-pyrazole hybrid : Indole moieties are common in serotonin receptor modulators, hinting at CNS activity.
  • Imidazole derivatives : Antimicrobial or anti-inflammatory activity due to imidazole’s metal-binding capacity.

The target compound’s dual pyrazole structure may enhance binding affinity to hydrophobic enzyme pockets, but steric hindrance could limit bioavailability.

Biological Activity

The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]methanamine is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

The molecular formula of this compound is C12H18N4C_{12}H_{18}N_4 with a molar mass of approximately 218.30 g/mol. The structure consists of two pyrazole rings connected by a methanamine group, which is crucial for its biological activity.

Biological Activity Overview

Pyrazole derivatives are known for their broad pharmacological profiles, including:

  • Anticancer Activity : Compounds containing pyrazole moieties have been shown to inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung, and liver cancers. Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through various mechanisms such as microtubule destabilization and caspase activation .
  • Antimicrobial Properties : Pyrazole derivatives exhibit significant antibacterial and antifungal activities. Research has demonstrated their effectiveness against a range of pathogens, suggesting potential applications in treating infectious diseases .
  • Anti-inflammatory Effects : Some pyrazole compounds have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

  • Anticancer Studies :
    • A study evaluated various pyrazole derivatives for their ability to inhibit microtubule assembly at concentrations as low as 20 µM, demonstrating significant cytotoxic effects on cancer cells .
    • Another research highlighted that certain pyrazole compounds could enhance caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 µM in MDA-MB-231 cells, indicating their role in promoting apoptosis .
  • Antimicrobial Activity :
    • Research has shown that pyrazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. These findings suggest that modifications in the pyrazole structure can enhance antimicrobial efficacy .
  • Anti-inflammatory Activity :
    • Some studies have indicated that pyrazole compounds can reduce inflammation markers in vitro, suggesting their potential use in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeTest SystemConcentration (µM)Effect
AnticancerMDA-MB-231 cells10Induced apoptosis via caspase activation
AnticancerMicrotubule assembly20Inhibited assembly (40.76–52.03%)
AntimicrobialVarious bacterial strainsVariesSignificant antibacterial activity
Anti-inflammatoryIn vitro modelsVariesReduced inflammation markers

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound?

Answer:
The compound can be synthesized via multi-step condensation and coupling reactions. Key approaches include:

  • Pyrazole ring formation : Cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic or basic conditions to generate the 1,3- and 1,4-dimethylpyrazole cores .
  • Methanamine linkage : Reductive amination or nucleophilic substitution between the pyrazole moieties, using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate bond formation .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the final product .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., methyl groups, amine linkage) for functionalization .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Reaction simulation : Use software like Gaussian or Schrödinger to model transition states and optimize reaction conditions (e.g., solvent, temperature) .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Exposure control : Monitor airborne concentrations with P95 respirators if ventilation is inadequate .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal to avoid drainage contamination .

Advanced: How to resolve contradictions in stability data for pyrazole derivatives?

Answer:

  • Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation products via HPLC-MS .
  • Spectroscopic monitoring : Track structural changes using FTIR (amide bond stability) and NMR (methyl group integrity) .
  • Cross-validate data : Compare results across labs using standardized OECD guidelines for reproducibility .

Advanced: What analytical techniques confirm structure and purity?

Answer:

  • NMR : 1H/13C NMR to verify methyl group positions and amine linkages (e.g., δ 2.2–2.5 ppm for dimethylpyrazole protons) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected m/z: ~260 Da) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry (if crystalline) .

Basic: What are the limitations in available physicochemical data for this compound?

Answer:

  • Gaps in data : Melting point, solubility, and logP values are unavailable in public databases. Researchers must experimentally determine these using DSC (differential scanning calorimetry) and shake-flask methods .
  • Prediction tools : Use software like ACD/Labs or ChemAxon to estimate properties based on structural analogs .

Advanced: How to design biological activity assays for this compound?

Answer:

  • In vitro screening :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC50 calculations .
    • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays .
  • Structure-activity relationships (SAR) : Modify methyl groups or amine linkages and compare bioactivity trends .

Advanced: How to address low synthetic yields in multi-step reactions?

Answer:

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of pyrazole intermediates to minimize side reactions .
  • Catalyst screening : Test palladium catalysts (e.g., Pd/C) for reductive amination or copper catalysts for coupling reactions .
  • Real-time monitoring : Employ TLC or in-line IR spectroscopy to track reaction progress and adjust conditions dynamically .

Basic: What are the storage recommendations for this compound?

Answer:

  • Conditions : Store in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation .
  • Stability checks : Perform HPLC purity tests every 6 months to detect degradation .

Advanced: How to explore the compound’s reactivity for derivatization?

Answer:

  • Demethylation : Treat with BBr3 in dichloromethane to remove methyl groups for further functionalization .
  • Amine modification : React with acyl chlorides or sulfonyl chlorides to generate amide/sulfonamide derivatives .
  • Click chemistry : Use CuAAC (copper-catalyzed azide-alkyne cycloaddition) to append triazole moieties for biological targeting .

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